Methyl leucylleucinate hydrochloride, also known as H-Leu-Leu-OMe hydrochloride, is a derivative of L-leucine, an essential amino acid vital for protein synthesis and muscle development. This compound is primarily used in biochemical and physiological research to study the effects of leucine on various biological processes, including protein synthesis and energy metabolism. Methyl leucylleucinate hydrochloride possesses immunosuppressive properties, making it relevant in studies related to immune response modulation .
The synthesis of methyl leucylleucinate hydrochloride typically involves the reaction of L-leucine with methanol. A notable method includes the use of dimethyl carbonate and concentrated sulfuric acid, which facilitates the formation of the compound through a series of steps involving reflux and extraction processes .
Methyl leucylleucinate hydrochloride can undergo various chemical reactions typical for amino acids and their derivatives, including:
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its potential reactivity in specific environments (e.g., acidic or basic conditions) that could lead to decomposition or unwanted side reactions.
Methyl leucylleucinate hydrochloride functions primarily through its role as an immunosuppressant. It modulates immune responses by influencing protein synthesis pathways that are crucial for cell signaling and metabolic regulation .
Methyl leucylleucinate hydrochloride is utilized in various scientific applications:
Esterification is critical for synthesizing leucylleucine methyl esters, with solution-phase methods dominating industrial production. Carbodiimide-mediated coupling employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group of N-protected leucine, enabling nucleophilic attack by L-leucine methyl ester’s amine group. This method achieves yields of 85–92% under anhydrous conditions in dichloromethane (DCM) or DMF [6] [10]. Alternatively, mixed anhydride approaches use ethyl chloroformate to generate reactive intermediates from Boc-Leu-OH, followed by aminolysis with H-Leu-OMe·HCl. Though efficient, this method requires strict temperature control (–15°C) to minimize racemization [4]. Direct Fischer esterification of pre-formed leucylleucine dipeptides uses thionyl chloride in methanol, but risks epimerization and is less selective [7].
Table 1: Esterification Methods for Leu-Leu-OMe Synthesis
| Method | Reagents | Yield (%) | Racemization Risk | 
|---|---|---|---|
| Carbodiimide-mediated | EDC/HOBt, DIPEA | 85–92 | Low | 
| Mixed anhydride | Ethyl chloroformate, NEt₃ | 78–84 | Moderate | 
| Fischer esterification | SOCl₂, MeOH | 65–72 | High | 
The tert-butoxycarbonyl (Boc) group is indispensable for orthogonally protecting the α-amine of leucine during methyl leucylleucinate assembly. Boc activation of L-leucine uses di-tert-butyl dicarbonate (Boc₂O) in alkaline aqueous/dioxane mixtures, forming Boc-Leu-OH with >98% regioselectivity [1] [10]. For methyl ester derivatives, Boc-Leu-OH undergoes esterification via diazomethane or methanol/thionyl chloride to yield Boc-Leu-OMe. Subsequent deprotection-coupling involves:
Final deprotection converts Boc-Leu-Leu-OMe to the pharmaceutically relevant hydrochloride salt. Acidolytic Boc removal uses anhydrous HCl in dioxane or 4M HCl in ethyl acetate, generating the free amine as a hygroscopic solid [3] [9]. Critical to purity is HCl salt crystallization, which exploits the dipeptide’s solubility in polar aprotic solvents. Recrystallization from methanol/diethyl ether yields Leu-Leu-OMe·HCl as white crystals, with hydrogen-bonded chains confirmed by X-ray diffraction: The aminium N–H···Cl⁻ bridges form zigzag networks along the a-axis, stabilizing the crystal lattice [3]. Catalytic hydrogenation serves as an alternative for Cbz-protected intermediates but is incompatible with benzyl esters.
Solution-phase synthesis excels in large-scale manufacturing of methyl leucylleucinate due to streamlined steps and lower resin costs. It accommodates high-volume reactions (up to 100-mol batches) and simpler purification via extraction/crystallization [6]. However, solid-phase peptide synthesis (SPPS) offers advantages for complex analogs:
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
| Parameter | Solution-Phase | Solid-Phase | 
|---|---|---|
| Scale | Multi-kilogram feasible | Milligram to gram scale | 
| Purification | Crystallization/extraction | HPLC or resin filtration | 
| Cycle time | Moderate (hours per step) | Fast (automated cycles) | 
| Flexibility for modification | Limited | High (supports on-resin cyclization) | 
| Yield for dipeptides | 85–92% | 36–46% | 
SPPS is superior for exploratory research requiring rapid analog generation, while solution-phase remains optimal for bulk production of the core dipeptide ester [2] [5] [6].
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7